molecular formula C19H21ClN2O B2671226 N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide CAS No. 383146-53-0

N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide

Katalognummer B2671226
CAS-Nummer: 383146-53-0
Molekulargewicht: 328.84
InChI-Schlüssel: FGZZNJFVDJJUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide, also known as BMS-986001, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of piperidine compounds and has shown promising results in preclinical studies.

Wirkmechanismus

N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide acts as a potent inhibitor of the protein kinase CK2, which plays a key role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting CK2, this compound can disrupt the signaling pathways that promote cancer cell growth and survival, as well as reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in animal models. It is also well-tolerated and has a low toxicity profile. In addition, this compound has been shown to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide is its potent activity against a wide range of diseases, making it a versatile drug candidate. However, one limitation of this compound is that it has not been studied extensively in clinical trials, and its safety and efficacy in humans remain to be determined.

Zukünftige Richtungen

There are several future directions for the development of N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of disease. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans and to identify the optimal dosing regimen for different diseases.
Conclusion
This compound is a promising small molecule drug candidate that has shown potent activity against various diseases in preclinical studies. Its mechanism of action involves the inhibition of CK2, which plays a key role in cellular processes that are dysregulated in many diseases. Although further studies are needed to determine its safety and efficacy in humans, this compound represents a promising avenue for the development of new therapies for cancer, inflammation, and neurological disorders.

Synthesemethoden

The synthesis of N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide involves several steps, starting from the reaction of 5-chloro-2-nitroaniline with piperidine to form 5-chloro-2-(piperidin-1-yl)aniline. This intermediate is then reacted with 3-methylbenzoic acid to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide has been studied extensively in preclinical models for various diseases, including cancer, inflammation, and neurological disorders. It has shown potent activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has exhibited anti-inflammatory effects in animal models of arthritis and neuroprotective effects in models of Parkinson's disease.

Eigenschaften

IUPAC Name

N-(5-chloro-2-piperidin-1-ylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-6-5-7-15(12-14)19(23)21-17-13-16(20)8-9-18(17)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZZNJFVDJJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.